2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -

2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-5754909
CAS Number:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

  • Compound Description: Compound 29 is a potent and selective P2X7 antagonist that has been profiled in preclinical studies. It exhibits robust P2X7 receptor occupancy at low doses in rats. []
  • Relevance: This compound shares a similar core structure with the target compound "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine", specifically the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine moiety. The presence of different substituents and modifications to the core structure highlights the structure-activity relationships within this class of compounds. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

  • Compound Description: Compound 35 is another potent and selective P2X7 antagonist identified through research focused on developing novel therapeutic agents for mood disorders. []
  • Relevance: Similar to Compound 29, this compound shares the core 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine moiety with "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine". Its development and profiling alongside Compound 29 highlight the exploration of various substituents and their effects on P2X7 antagonism within this structural class. []

N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

  • Compound Description: PF-232798 is a CCR5 antagonist discovered and developed for its potential in treating HIV. It demonstrates an attractive antiviral profile and a favorable safety window in preclinical models. []
  • Relevance: This compound, although possessing a more complex structure compared to "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine", shares the crucial 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core. The presence of this shared motif in a compound targeting a different biological target (CCR5) suggests the versatility of this structural scaffold in medicinal chemistry. []

(R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a small-molecule P2X7 antagonist investigated for its pharmacological properties and potential therapeutic applications. []
  • Relevance: Both JNJ 54166060 and "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" belong to the same structural class of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives. The exploration of different substituents and their effects on P2X7 antagonism is a key aspect of the research surrounding these compounds. []

SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor studied for its potential as a pulmonary vasodilator. []
  • Relevance: SB-772077-B and the target compound, "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," share the 1H-imidazo(4,5-c)pyridine core structure, demonstrating the relevance of this structural motif in various pharmacological contexts. The variations in substituents and additions to this core structure highlight the diversity and potential for developing compounds with different biological activities. []

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one (1)

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those with potential anti-cancer activities. []
  • Relevance: While not directly containing the imidazo[4,5-c]pyridine moiety, this compound shares a structural resemblance to "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" through the presence of the dihydropyridine ring system. The research on both compounds underscores the importance of exploring diverse heterocyclic frameworks for developing novel therapeutic agents. []

18F-PTTP (5-{[2-Chloro-3-(trifluoromethyl)phenyl]carbonyl}-1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin))

  • Compound Description: 18F-PTTP is a radiolabeled tracer developed for PET imaging and designed to target the P2X7 receptor. []
  • Relevance: This compound shares a significant structural similarity with "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," particularly in the 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine core. The presence of halogens like chlorine and fluorine in both compounds highlights the common use of these elements in medicinal chemistry to modulate pharmacological properties. []

(S)-1-[4-(dimethylamino)-3-methylphenyl]methyl-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid (PD 123319)

  • Compound Description: PD 123319 is a selective antagonist of the angiotensin II type 2 (AT2) receptor. It has been used in various studies to investigate the role of the AT2 receptor in different physiological and pathological processes. [, , , , , , ]

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension. It acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor, blocking the effects of angiotensin II in the renin-angiotensin system. [, , , ]
  • Relevance: Although losartan does not share the exact core structure with the target compound "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," it is often investigated in conjunction with AT2 receptor antagonists like PD 123319 to elucidate the specific roles of AT1 and AT2 receptors in various physiological processes. Both losartan and PD 123319 modulate the renin-angiotensin system, highlighting their relevance to cardiovascular research and potential applications in treating related conditions. [, , , ]

TA-606 [(3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine-4-carboxylate hydrochloride]

  • Compound Description: TA-606 is a prodrug of 606A, a novel angiotensin II receptor antagonist. Upon administration, TA-606 is converted to 606A, its active metabolite. This active form exhibits potent and long-lasting antihypertensive effects in various animal models of hypertension. [, ]
  • Relevance: While TA-606 and "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine" might not share the exact core structure, both belong to the broader category of compounds containing the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine moiety. The presence of this common structural feature suggests a potential for shared pharmacological properties, particularly in targeting elements of the renin-angiotensin system. [, ]

EXP3174

  • Compound Description: EXP3174 is an active metabolite of losartan, a widely used angiotensin II receptor blocker (ARB). EXP3174 exhibits potent and selective antagonism towards the angiotensin II type 1 (AT1) receptor. [, ]
  • Relevance: While EXP3174 itself does not share the core imidazo[4,5-c]pyridine structure with the target compound, "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," its relationship with losartan, an ARB, highlights the importance of investigating compounds targeting the renin-angiotensin system. These compounds often exhibit diverse structures but converge on modulating the same physiological pathways, offering insights into potential therapeutic applications for cardiovascular diseases. [, ]

Irbesartan

  • Compound Description: Irbesartan is another angiotensin II receptor blocker (ARB) commonly used in treating hypertension. It functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor, inhibiting the actions of angiotensin II within the renin-angiotensin system. []
  • Relevance: Although irbesartan does not directly share the imidazo[4,5-c]pyridine core with the target compound, "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," it holds relevance due to its role as an AT1 receptor antagonist. The research on irbesartan, alongside other ARBs and AT2 antagonists like PD 123319, contributes to a better understanding of the renin-angiotensin system and its modulation for therapeutic purposes in various cardiovascular conditions. []
  • Compound Description: 606A is a novel AT1-receptor antagonist, demonstrating potential in addressing cardiac hypertrophy, arterial dysfunction, and renal dysfunction associated with hypertension. []
  • Relevance: 606A shares the core 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine structure with "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine". Both compounds highlight the significance of this specific structural motif in medicinal chemistry, especially when targeting components of the renin-angiotensin system or related pathways. []

PD 121981 (5-diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid)

  • Compound Description: PD 121981 is recognized as an AT2 antagonist, contributing to the understanding of the complex interplay between AT1 and AT2 receptors in mediating the effects of angiotensin II. []
  • Relevance: Both PD 121981 and the target compound, "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," share the central 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core structure, underscoring the relevance of this structural motif in developing compounds that interact with the renin-angiotensin system. []

CGP 42112 (nicotinic acid-Tyr-(N alpha-benzyl-oxycarbonyl-Arg)Lys-His-Pro-Ile-OH)

  • Compound Description: CGP 42112 is classified as an AT2 antagonist, aiding in dissecting the roles of different angiotensin II receptor subtypes. []
  • Relevance: Despite structural differences, CGP 42112's classification as an AT2 antagonist, similar to PD 121981, emphasizes the importance of studying compounds targeting the renin-angiotensin system alongside "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine." These investigations contribute to a deeper understanding of this system and its potential for therapeutic interventions in various cardiovascular conditions. []

2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

  • Compound Description: CV-11974 is an angiotensin II type 1 (AT1) receptor antagonist, playing a crucial role in research exploring the effects of angiotensin II on different cell types. []
  • Relevance: While CV-11974 differs structurally from "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," its classification as an AT1 antagonist highlights its relevance in understanding the broader context of angiotensin II receptor modulation. Studying diverse compounds that target the renin-angiotensin system, like CV-11974, contributes to a comprehensive understanding of this system's complexities and potential for therapeutic interventions. []
  • Compound Description: PD 123177 is a prototypical antagonist for AT2 receptors. [, ]
  • Compound Description: DuP 753, also known as losartan, is a prototypical antagonist for AT1 receptors. [, ]
  • Relevance: Although losartan does not share the exact core structure with the target compound "2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine," it is often investigated in conjunction with AT2 receptor antagonists to elucidate the specific roles of AT1 and AT2 receptors in various physiological processes. Losartan modulates the renin-angiotensin system, highlighting its relevance to cardiovascular research and potential applications in treating related conditions. [, ]

Properties

Product Name

2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

[2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H18N4O3/c1-11-8-15(21-25-11)18(23)22-7-6-14-16(10-22)20-17(19-14)12-4-3-5-13(9-12)24-2/h3-5,8-9H,6-7,10H2,1-2H3,(H,19,20)

InChI Key

LKXOIKFOFATMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=C(C2)NC(=N3)C4=CC(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.